

MU1210: A Potent Modulator of Alternative Splicing Through CLK Kinase Inhibition

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Compound of Interest

Compound Name: MU1210

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Abstract

Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes and its dysregulation is implicated in numerous diseases.[1][2][3] This document provides a comprehensive technical overview of **MU1210**, a potent and selective chemical probe for the Cdc2-like kinase (CLK) family, and its role in the regulation of alternative splicing. **MU1210** offers a powerful tool for investigating the cellular processes governed by CLK-mediated phosphorylation and subsequent splicing events. This guide details the mechanism of action of **MU1210**, presents its key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to MU1210 and its Target: The CLK Family

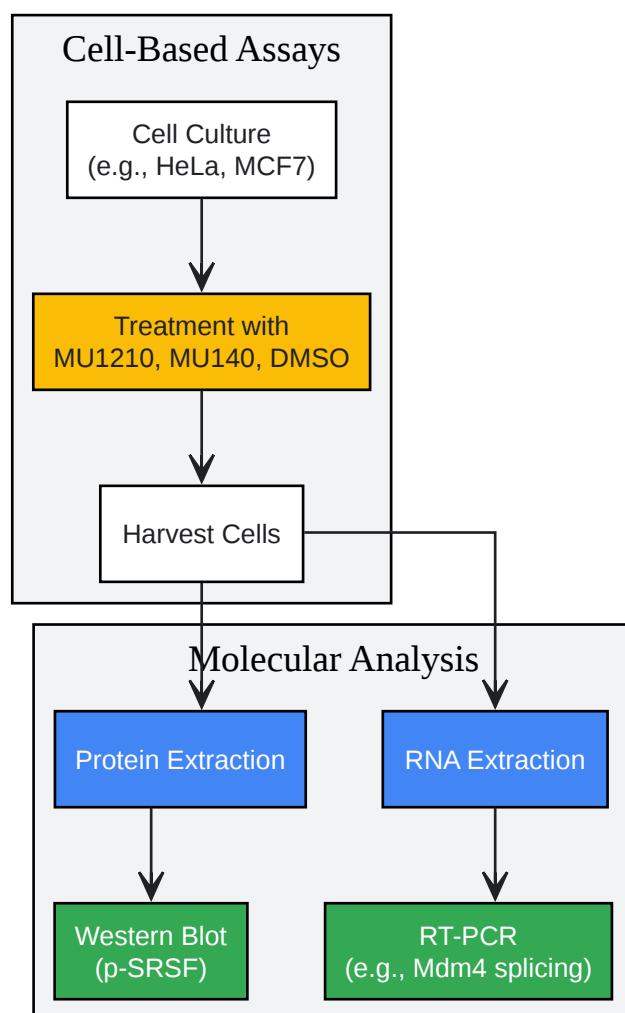
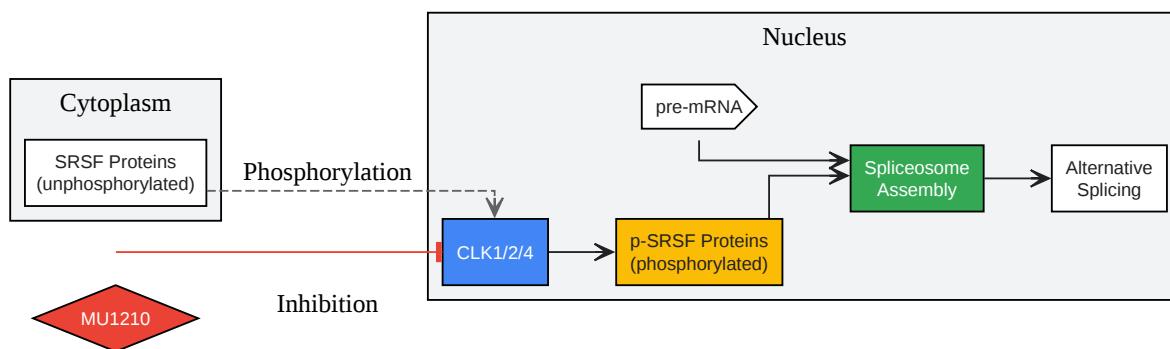
The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of pre-mRNA splicing.[4] They phosphorylate members of the serine and arginine-rich (SR) family of splicing factors (SRSF proteins).[4] This phosphorylation is a prerequisite for the entry of SRSF proteins into the nucleus and for the assembly of the spliceosome, the cellular machinery responsible for

splicing.[4] Given their central role in this process, CLKs are associated with the pathology of various diseases, including cancer and neurodegenerative disorders.[4]

MU1210 is a highly selective chemical probe for CLK1, CLK2, and CLK4, developed to facilitate the study of CLK-dependent RNA processing events.[4] It is accompanied by a negative control compound, MU140, which shows no effect on SRSF phosphorylation, allowing for well-controlled experiments.[4]

Mechanism of Action

MU1210 exerts its effects on alternative splicing by directly inhibiting the kinase activity of CLK1, CLK2, and CLK4. By doing so, it prevents the phosphorylation of SRSF proteins. The hypo-phosphorylated state of SRSF proteins alters their ability to participate in spliceosome assembly, leading to changes in splice site selection and ultimately, the modulation of alternative splicing patterns for specific pre-mRNAs.[4] A notable example is the observed shift in the alternative splicing of Mdm4, leading to an accumulation of the shorter Mdm4-S isoform upon treatment with **MU1210**.[4]



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